molecular formula C15H18NOP B14370563 Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester CAS No. 92490-08-9

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester

Cat. No.: B14370563
CAS No.: 92490-08-9
M. Wt: 259.28 g/mol
InChI Key: NIIUXFMZTGOHJO-UHFFFAOYSA-N
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Description

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is an organic compound that contains a phosphorus atom bonded to two phenyl groups, an oxygen atom, and a 2-(methylamino)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester typically involves the reaction of diphenylphosphine oxide with 2-(methylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:

[ \text{Ph}_2\text{P(O)H} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{Ph}_2\text{P(O)OCH}_2\text{CH}_2\text{NHCH}_3 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of diphenylphosphine alcohol.

    Substitution: Formation of various substituted phosphine esters.

Scientific Research Applications

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity. Additionally, its ester group can undergo hydrolysis, releasing active species that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinous acid, diphenyl-, ethyl ester
  • Phosphinous acid, diphenyl-, methyl ester
  • Phosphinous acid, diphenyl-, propyl ester

Uniqueness

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is unique due to the presence of the 2-(methylamino)ethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets compared to other similar phosphinous acid esters.

Properties

CAS No.

92490-08-9

Molecular Formula

C15H18NOP

Molecular Weight

259.28 g/mol

IUPAC Name

2-diphenylphosphanyloxy-N-methylethanamine

InChI

InChI=1S/C15H18NOP/c1-16-12-13-17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

NIIUXFMZTGOHJO-UHFFFAOYSA-N

Canonical SMILES

CNCCOP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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